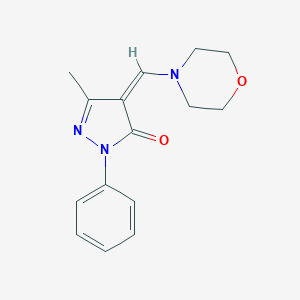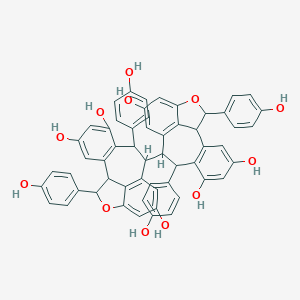
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is a chemical compound that has gained significant attention in scientific research. It is a sulfonyl-containing heterocyclic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is not fully understood. However, it is believed to exert its biological effects by inhibiting specific enzymes and modulating various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine can affect various biochemical and physiological processes. It has been found to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been shown to possess analgesic properties by modulating pain signaling pathways. Furthermore, it has been found to inhibit tumor cell growth by inducing apoptosis and inhibiting angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine in lab experiments is its high potency and selectivity. It can be used in small concentrations to achieve significant biological effects. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects. Furthermore, exploring the structure-activity relationship of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine may lead to the development of more potent and selective compounds with improved therapeutic potential.
Conclusion:
In conclusion, 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine is a promising chemical compound that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine has been achieved using different methods. One of the commonly used methods involves the reaction of 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction leads to the formation of the desired compound in good yields.
Applications De Recherche Scientifique
4-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)morpholine has been extensively studied for its biological activities. It has been found to exhibit inhibitory effects on various enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, it has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties.
Propriétés
Formule moléculaire |
C13H18BrNO3S |
|---|---|
Poids moléculaire |
348.26 g/mol |
Nom IUPAC |
4-(3-bromo-2,4,6-trimethylphenyl)sulfonylmorpholine |
InChI |
InChI=1S/C13H18BrNO3S/c1-9-8-10(2)13(11(3)12(9)14)19(16,17)15-4-6-18-7-5-15/h8H,4-7H2,1-3H3 |
Clé InChI |
LKMGLAQFCGSMRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
SMILES canonique |
CC1=CC(=C(C(=C1S(=O)(=O)N2CCOCC2)C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





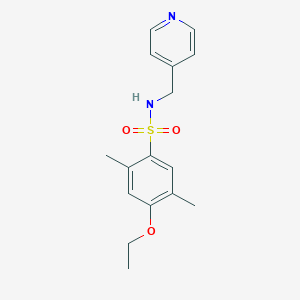

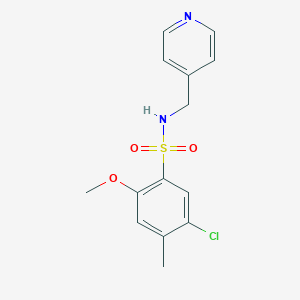
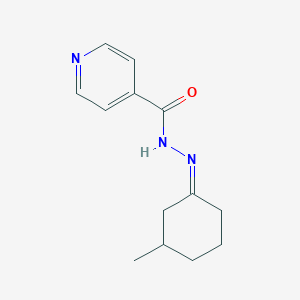
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)


